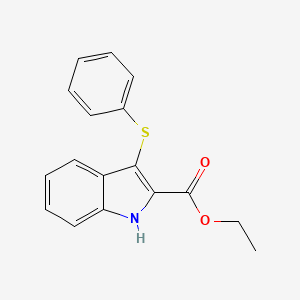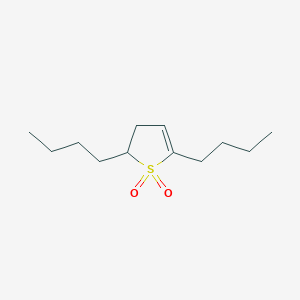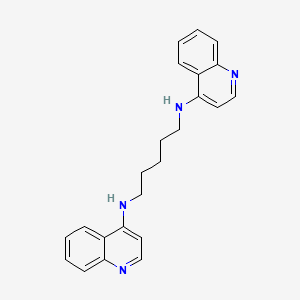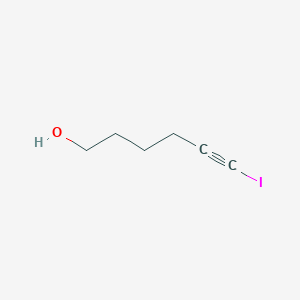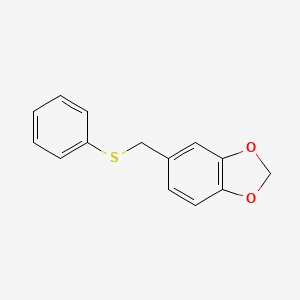
5-(Phenylsulfanylmethyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylsulfanylmethyl)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a phenylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 1,3-benzodioxole with a phenylsulfanylmethyl halide under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(Phenylsulfanylmethyl)-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, yielding a benzodioxole derivative.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Phenylsulfanylmethyl)-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanylmethyl group can interact with enzymes or receptors, modulating their activity. The benzodioxole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .
類似化合物との比較
Similar Compounds
2-Hydroxy-3-Phenylsulfanylmethyl-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
Phenylsulfanylmethyl derivatives: Compounds with similar phenylsulfanylmethyl groups but different core structures
Uniqueness
5-(Phenylsulfanylmethyl)-1,3-benzodioxole is unique due to its benzodioxole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
103844-15-1 |
|---|---|
分子式 |
C14H12O2S |
分子量 |
244.31 g/mol |
IUPAC名 |
5-(phenylsulfanylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O2S/c1-2-4-12(5-3-1)17-9-11-6-7-13-14(8-11)16-10-15-13/h1-8H,9-10H2 |
InChIキー |
FAYJVIDGZQQYJC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)


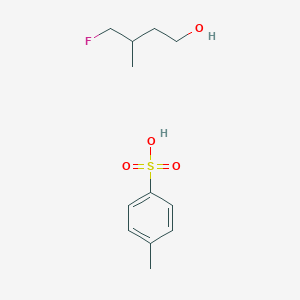
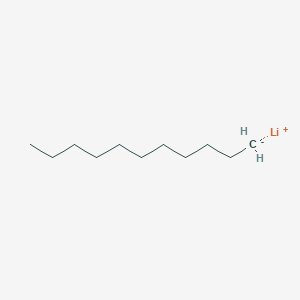
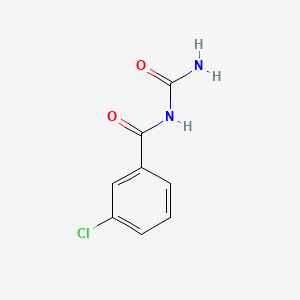
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
